BenchChemオンラインストアへようこそ!

UNC9975

GPCR functional selectivity β-arrestin bias biased agonism

UNC9975 provides unparalleled functional selectivity for β-arrestin-2 D2R signaling with no detectable G-protein agonism, ensuring cleaner pathway separation versus aripiprazole analogs. This validated probe eliminates off-target variability, enabling reproducible in vivo antipsychotic-like efficacy without catalepsy. For researchers requiring precise interrogation of β-arrestin-2-dependent pharmacology.

Molecular Formula C23H28Cl2N4O2
Molecular Weight 463.4 g/mol
Cat. No. B10772432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9975
Molecular FormulaC23H28Cl2N4O2
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)C2=C(C(=CC=C2)Cl)Cl)CCCCOC3=NC4=C(CCC(=O)N4)C=C3
InChIInChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30)
InChIKeyJQSRFMXTGAVHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC9975 Procurement Guide: Key Specifications and Baseline Characteristics for Scientific Sourcing


UNC9975 is a synthetic organic small molecule that functions as a functionally selective, β-arrestin–biased dopamine D2 receptor (D2R) ligand. It is a structural analog of aripiprazole and belongs to a unique class of G protein-coupled receptor (GPCR) modulators designed to preferentially activate β-arrestin-2 signaling over canonical Gi/o-mediated adenylyl cyclase pathways [1]. As a research tool compound, UNC9975 acts as a partial agonist for D2R-mediated β-arrestin-2 translocation while simultaneously functioning as an antagonist of Gi-regulated cAMP production [2], a signaling profile that distinguishes it from conventional D2R-targeting antipsychotics and biased ligands with alternative selectivity ratios.

Why In-Class D2R Ligands Cannot Substitute for UNC9975: Functional Selectivity and Bias Factor Rationale


Functional selectivity (ligand bias) dictates that structurally related compounds can produce divergent downstream signaling outcomes despite binding to the same receptor orthosteric site. UNC9975 is a first-in-class β-arrestin–biased D2R agonist, meaning it preferentially activates the β-arrestin-2 pathway while minimally engaging or antagonizing G-protein signaling [1]. In contrast, many analogs (e.g., UNC9994, aripiprazole) exhibit different bias profiles, efficacy values, or off-target receptor engagement [2]. Direct substitution with a less biased analog can lead to altered pathway activation ratios, reduced therapeutic window, and compromised in vivo behavioral outcomes—as demonstrated by the observation that genetic deletion of β-arrestin-2 transforms UNC9975 from an atypical-like agent into a typical antipsychotic with high catalepsy liability [3]. Therefore, procurement of the specific, validated biased ligand is essential for reproducible interrogation of β-arrestin-2-dependent pharmacology.

UNC9975 Comparative Evidence Guide: Quantified Differentiation vs. Analogs and Competitors


Functional Selectivity: β-Arrestin-2 Translocation EC50 vs. cAMP Antagonism Profile Compared to Aripiprazole and UNC9994

UNC9975 exhibits potent, partial agonist activity in D2R-mediated β-arrestin-2 recruitment assays, with an EC50 of 1.1 nM and Emax of 43% in the Tango assay [1]. Critically, it shows no detectable activation of Gi-mediated cAMP production, functioning instead as an antagonist of this pathway [2]. This signaling profile contrasts sharply with aripiprazole, which is a partial agonist in both the β-arrestin (EC50 = 2.4 nM, Emax = 73%) and cAMP pathways (EC50 = 38 nM, Emax = 51%) [1][3]. It also differs from UNC9994, which is a less potent β-arrestin partial agonist in some assays (EC50 = 448 nM, Emax = 64% in DiscoveRx) and displays a more pronounced β-arrestin efficacy [4].

GPCR functional selectivity β-arrestin bias biased agonism D2R pharmacology

In Vivo Side-Effect Liability: Catalepsy Induction vs. Haloperidol and Genetic Validation of Mechanism

In wild-type C57BL/6 mice, UNC9975 at 5.0 mg/kg (i.p.) did not induce catalepsy, whereas haloperidol (2.0 mg/kg i.p.) produced robust cataleptic responses [1]. In β-arrestin-2 knockout (KO) mice, UNC9975 induced significant catalepsy comparable to that of haloperidol, demonstrating that the low side-effect profile is mechanistically dependent on β-arrestin-2 recruitment [2]. This contrasts with aripiprazole (5.0 mg/kg), which also did not induce catalepsy in wild-type mice but has a different bias profile [1].

catalepsy extrapyramidal side effects behavioral pharmacology β-arrestin-2 knockout

Pharmacokinetic Differentiation: Brain Exposure and Half-Life vs. Aripiprazole

In mouse pharmacokinetic studies, UNC9975 demonstrated a brain exposure level approximately threefold lower than aripiprazole, but it exhibited a longer brain half-life and a higher brain/plasma concentration ratio over a 24-hour period [1]. Both UNC9975 and aripiprazole showed high levels of brain exposure and excellent central nervous system penetration .

pharmacokinetics CNS penetration brain/plasma ratio in vivo exposure

Receptor Binding Affinity: D2R Ki Value vs. Aripiprazole and Other GPCRs

UNC9975 exhibits high binding affinity for the human D2 receptor with a pKi of 8.6, corresponding to a Ki of approximately 2.6 nM [1]. This affinity is comparable to aripiprazole (Ki ~3.3 nM). However, UNC9975's selectivity profile across other GPCRs, including 5-HT1A, 5-HT2A, and 5-HT2B receptors, is similar to that of aripiprazole, with Ki values in the low nanomolar range (e.g., 5-HT2B Ki = 1.1 nM [2]), though functional outcomes at these receptors differ due to bias.

radioligand binding receptor affinity GPCR selectivity Ki

Antipsychotic-Like Efficacy in Preclinical Models vs. Haloperidol and UNC9994

In NR1-knockdown hypoglutamatergic mice, UNC9975 significantly reduced hyperlocomotion, restored prepulse inhibition (PPI), improved novel object recognition memory, and partially normalized social behavior [1]. Importantly, UNC9975 elicited these antipsychotic-like effects with a much lower level of catalepsy than haloperidol [2]. UNC9994, a structurally related analog, also reduced hyperlocomotion but displayed a different bias profile and in some assays was less potent (e.g., EC50 448 nM for β-arrestin recruitment in DiscoveRx assay vs. 5.7 nM for UNC9975) [3].

preclinical efficacy hyperlocomotion prepulse inhibition schizophrenia model

Optimal Scientific and Industrial Use Cases for UNC9975 Based on Validated Evidence


Dissecting β-Arrestin-2-Dependent vs. G-Protein-Dependent D2R Signaling in GPCR Pharmacology

Researchers studying the functional selectivity of D2R ligands can employ UNC9975 as a validated chemical probe to isolate β-arrestin-2-mediated signaling effects. Because UNC9975 exhibits potent β-arrestin-2 recruitment (EC50 = 1.1 nM) with no detectable G-protein activation, it provides a cleaner signal separation than aripiprazole or UNC9994, which retain partial G-protein agonism [1]. This makes it particularly suitable for mechanistic studies, such as those employing β-arrestin-2 knockout models to delineate pathway-specific contributions to cellular and behavioral responses [2].

Investigating the Role of β-Arrestin-2 in Antipsychotic Efficacy and Motor Side-Effect Protection

UNC9975 is an ideal tool for preclinical studies examining the relationship between biased D2R signaling and antipsychotic-like activity versus extrapyramidal side effects. Its demonstrated efficacy in reducing hyperlocomotion and restoring PPI in NR1-knockdown mice, combined with its lack of catalepsy in wild-type animals [1], enables direct testing of the hypothesis that β-arrestin-2 recruitment mediates therapeutic effects while protecting against motoric side effects [2]. This scenario is reinforced by the finding that genetic deletion of β-arrestin-2 abolishes the favorable side-effect profile of UNC9975 .

Comparative Pharmacokinetic Studies of Biased D2R Ligands with Sustained Brain Retention

For studies requiring sustained central nervous system target engagement with a favorable brain/plasma ratio, UNC9975 offers a distinct PK profile compared to aripiprazole. Although its absolute brain exposure is lower, its longer brain half-life and higher brain/plasma ratio over 24 hours [1] may be advantageous for chronic dosing paradigms or for experiments where minimizing peak concentration-related off-target effects is desired. This PK differentiation provides a rationale for selecting UNC9975 over other D2R ligands in specific in vivo pharmacodynamic studies [2].

GPCR Selectivity Profiling and Off-Target Assessment in Compound Screening

Given its well-characterized binding affinity profile across multiple GPCRs (e.g., D2R Ki = 2.6 nM, 5-HT2B Ki = 1.1 nM) [1][2], UNC9975 serves as a reference standard for selectivity assays and screening campaigns aimed at identifying novel biased D2R ligands. Its similar receptor binding profile to aripiprazole allows researchers to benchmark new compounds and assess whether functional differences stem from bias or altered receptor engagement, thereby informing medicinal chemistry optimization of bias factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC9975

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.